![molecular formula C10H10IN3O2 B15344988 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester is a chemical compound with the molecular formula C10H10IN3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction mixture is then quenched with a saturated solution of sodium thiosulfate, filtered, and washed with water to obtain the iodinated product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrrolopyrimidines, while oxidation reactions may produce corresponding oxo derivatives.
Aplicaciones Científicas De Investigación
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrrolopyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the acetic acid ethyl ester group.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with a chlorine atom instead of the acetic acid ethyl ester group.
Uniqueness
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester is unique due to the presence of both the iodine atom and the acetic acid ethyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10IN3O2 |
|---|---|
Peso molecular |
331.11 g/mol |
Nombre IUPAC |
ethyl 2-(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C10H10IN3O2/c1-2-16-9(15)5-14-4-8(11)7-3-12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 |
Clave InChI |
QEEDSXUCIBILIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C(C2=CN=CN=C21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



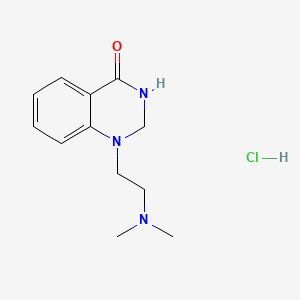
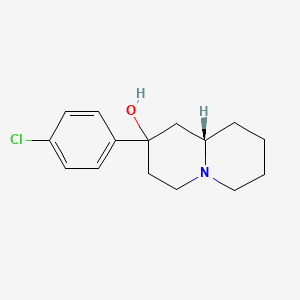
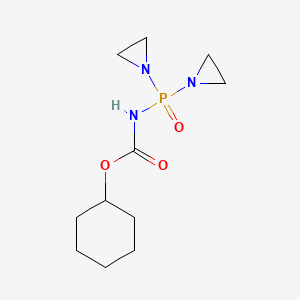
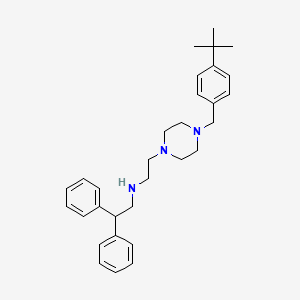
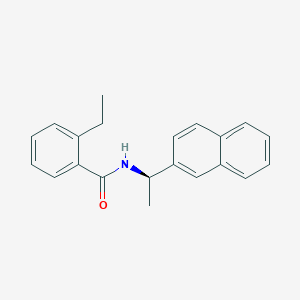
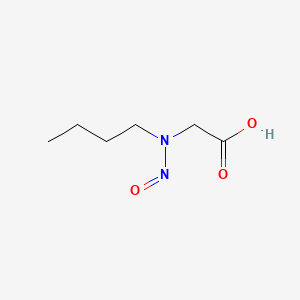
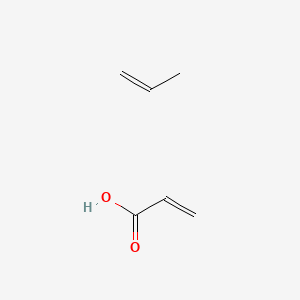
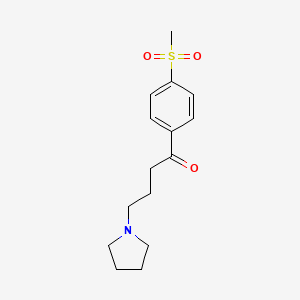
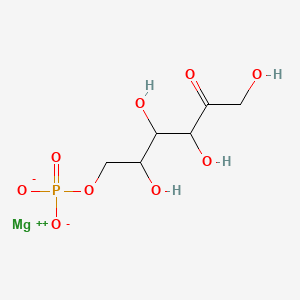


![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)

